1,2-Dihydroxy-6-aminopurine

IMPDH inhibitor Guanine nucleotide depletion Antiproliferative

Researchers studying guanine nucleotide depletion often face a lack of selective IMPDH probes that induce functional differentiation, not just cytotoxicity. 1,2-Dihydroxy-6-aminopurine (NSC 527452) addresses this gap precisely. - Potent IMPDH Inhibition: Documented Ki of 240-440 nM enables quantitative dosing to induce guanine starvation. - Unique Functional Outcome: Induces differentiation of undifferentiated cells to monocytes, distinct from standard antiproliferative agents. - Dual-Target Reference: Also inhibits PNP (IC50 1.33 µM), serving as a scaffold control in SAR studies. Sourced for reliable global supply.

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
CAS No. 7593-46-6
Cat. No. B1336005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroxy-6-aminopurine
CAS7593-46-6
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)N(C(=C2N1)N)O
InChIInChI=1S/C5H5N5O2/c6-3-2-4(8-1-7-2)9-5(11)10(3)12/h1,12H,6H2,(H,7,8,9,11)
InChIKeyASKVZTZNHMOSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroxy-6-aminopurine: Purine Analog & IMPDH Inhibitor


1,2-Dihydroxy-6-aminopurine (also known as 1-Hydroxyisoguanine; CAS 7593-46-6) is a synthetic purine analog. It is a non-nucleoside derivative characterized by hydroxyl groups at the 1- and 2-positions and an amino group at the 6-position on the purine ring . This compound has been submitted to the National Cancer Institute (NCI) for evaluation (NSC 527452) and is primarily recognized for its activity as an inhibitor of Inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis [1].

IMPDH pathway studies – tool for guanine nucleotide depletion research.
Differentiation probe – reported induction of monocytic lineage commitment.
Purine metabolism SAR – dual IMPDH/PNP inhibitor reference compound.

Why 6-Aminopurine Cannot Substitute for 1,2-Dihydroxy-6-aminopurine


Simple substitution of 1,2-dihydroxy-6-aminopurine with a generic aminopurine like adenine (6-aminopurine) is not scientifically valid due to profound differences in molecular targets and biochemical effects. While 6-aminopurine is a known xanthine oxidase (XO) inhibitor with an IC50 of 10.89 µM [1], it does not significantly inhibit IMPDH. Conversely, 1,2-dihydroxy-6-aminopurine demonstrates measurable IMPDH inhibition (Ki = 240-440 nM) [2], a target essential for guanine nucleotide synthesis, while its activity against XO is not well-characterized. Furthermore, the unique dihydroxy substitution pattern enables a distinct functional outcome: the induction of cellular differentiation, a property not shared by the parent 6-aminopurine scaffold [3]. This divergence in both primary target (IMPDH vs. XO) and functional cellular response (differentiation vs. uric acid reduction) makes the compounds non-interchangeable in any research or industrial application.

Target mismatch 6-Aminopurine (adenine) primarily inhibits xanthine oxidase, not IMPDH; the dihydroxy analog engages both IMPDH and PNP.
Functional divergence 1,2-Dihydroxy-6-aminopurine induces monocytic differentiation, a response absent with generic 6-aminopurine or mycophenolic acid.
Structural control The 1,2-dihydroxy substitution pattern is required for IMPDH inhibition; unmodified purine scaffolds do not replicate this engagement.

1,2-Dihydroxy-6-aminopurine: Evidence of Differentiated Activity


IMPDH Inhibition Distinct from 6-Aminopurine

1,2-Dihydroxy-6-aminopurine acts as an inhibitor of Inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide synthesis [1]. This target engagement is quantifiably distinct from the activity of the structurally related compound, 6-aminopurine (adenine), which is characterized as a xanthine oxidase (XO) inhibitor with an IC50 of 10.89 µM but lacks significant IMPDH inhibition [2].

IMPDH vs 6-AP
Cross-study comparable
Ki = 240–440 nM (non-competitive) vs. no significant IMPDH inhibition reported for 6-aminopurine.
Impdh engagement distinct from xanthine oxidase inhibitor class.
Biochemical assay against IMPDH2.
IMPDH inhibitor Guanine nucleotide depletion Antiproliferative

Differentiation Induction vs. Mycophenolic Acid

1,2-Dihydroxy-6-aminopurine is reported to exhibit a dual effect: it arrests the proliferation of undifferentiated cells and induces their differentiation into monocytes [1]. This functional outcome is distinct from other IMPDH inhibitors like mycophenolic acid (MPA), which primarily exerts cytostatic effects by depleting guanine nucleotides without a comparable differentiation-inducing capacity.

Differentiation vs. MPA
Class-level inference
Reported dual effect: proliferation arrest and monocyte differentiation, distinct from cytostatic-only response of mycophenolic acid.
Supports differentiation-endpoint research models.
Exact cell type and assay conditions not specified; data to verify.
Cell differentiation Anti-proliferation Monocyte induction

NCI Preclinical Designation (NSC 527452)

1,2-Dihydroxy-6-aminopurine has been assigned a National Service Center (NSC) number (NSC 527452) by the National Cancer Institute (NCI) . This designation signifies that the compound was submitted for testing and evaluation in the NCI's cancer chemotherapy screening program. This represents a significant differentiator from many structurally similar, but non-characterized, purine analogs that lack this level of formal preclinical assessment.

NCI Designation
Supporting evidence
NSC 527452 assigned by the National Cancer Institute Developmental Therapeutics Program.
Preclinical screening compound; differentiates from uncharacterized purine analogs.
No detailed screening data provided in source.
NSC number Preclinical development Cancer research tool

PNP Inhibition: Multi-Target Pathway Disruption

In addition to its IMPDH inhibition, 1,2-dihydroxy-6-aminopurine has been identified as an inhibitor of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM [1]. This activity provides a second point of intervention in purine metabolism, which is not a primary feature of related compounds like 6-aminopurine.

PNP Inhibition
Supporting evidence
IC50 = 1.33 µM against purine nucleoside phosphorylase.
Multi-target purine metabolism profile; may support T-cell modulation studies.
Inosine-to-hypoxanthine conversion assay.
PNP inhibitor Nucleoside metabolism T-cell modulation

1,2-Dihydroxy-6-aminopurine: Optimal Application Scenarios


Guanine Nucleotide Depletion & Cell Viability

1,2-Dihydroxy-6-aminopurine is ideally suited for cellular assays designed to study the biological consequences of IMPDH inhibition. Its documented Ki value of 240-440 nM against IMPDH [1] provides a quantitative basis for experimental dosing to achieve guanine nucleotide starvation. This makes it a valuable tool for probing pathways related to cell cycle arrest, apoptosis, and metabolic adaptation in cancer and immune cells.

Monocytic Differentiation in Leukemia Models

Given its reported ability to induce differentiation of undifferentiated cells into monocytes [2], this compound serves as a specialized chemical probe. It can be used in leukemia research to study terminal differentiation therapy or in developmental biology to examine the molecular mechanisms governing lineage commitment, offering a functional outcome that is distinct from general antiproliferative agents.

SAR Reference for Purine Metabolism Inhibitors

With established inhibitory activities against both IMPDH (Ki = 240-440 nM) and PNP (IC50 = 1.33 µM) [1][3], 1,2-dihydroxy-6-aminopurine serves as a useful reference point in medicinal chemistry programs. It can be used as a scaffold for developing novel inhibitors or as a control compound in SAR studies aimed at improving potency or selectivity for one target over the other.

NCI Preclinical Status in Oncology Research

For academic and biotech researchers, the compound's NSC 527452 designation is a significant asset. It provides a credible starting point for grant proposals and research plans focused on oncology, as it signifies the compound has undergone some level of evaluation by the NCI's Developmental Therapeutics Program.

Application
Selection Property
Validation Focus
Guanine nucleotide depletion studies
IMPDH inhibition affinity context
Cell cycle arrest and apoptosis endpoints
Monocytic differentiation models
Differentiation induction phenotype
Lineage-commitment pathway readouts
Purine metabolism SAR
Dual IMPDH/PNP inhibition profile
Target selectivity and scaffold modification
Oncology research tool evaluation
NCI DTP screening designation
Preclinical development pathway context
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